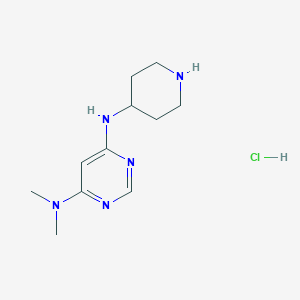

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride

Descripción

Historical Context and Discovery

The development of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride emerged from the broader historical exploration of diaminopyrimidine derivatives that began in the late 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the parent pyrimidine compound was first prepared by Gabriel and Colman in 1900. The specific structural motif of piperidin-4-yl-aminopyrimidine derivatives gained prominence through research focused on developing potent therapeutic agents, particularly in the context of human immunodeficiency virus reverse transcriptase inhibition.

The compound's discovery can be traced to efforts in designing novel series of piperidin-4-yl-aminopyrimidine derivatives that fused pharmacophore templates of established therapeutic agents. These research endeavors aimed to create compounds with improved activity profiles compared to existing treatments, leading to the identification of derivatives with significantly enhanced potency. The hydrochloride salt form was subsequently developed to optimize the compound's physicochemical properties for research and potential pharmaceutical applications.

Historical documentation indicates that the compound was assigned the Chemical Abstracts Service number 1185320-13-1 for the hydrochloride salt form, while the parent compound received the designation 1185542-84-0. The systematic development of this compound family represents a significant advancement in the field of heterocyclic chemistry, particularly in the exploration of substituted pyrimidine derivatives with enhanced biological activity profiles.

Nomenclature and Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The compound's primary name reflects its structural composition, with the N4,N4-dimethyl designation indicating the presence of two methyl groups attached to the nitrogen atom at position 4 of the pyrimidine ring. The N6-(piperidin-4-yl) portion specifies the attachment of a piperidine ring through its 4-position carbon to the nitrogen at position 6 of the pyrimidine core.

Alternative nomenclature systems classify this compound as 4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine, emphasizing the positional relationships of the substituents. The compound belongs to the broader classification of diaminopyrimidines, which are characterized by the presence of two amine groups on a pyrimidine ring. Within this classification, it specifically falls under the category of substituted diaminopyrimidines due to the additional methyl and piperidine substituents.

The molecular formula C11H19N5 for the base compound reflects the incorporation of eleven carbon atoms, nineteen hydrogen atoms, and five nitrogen atoms. The hydrochloride salt form modifies this composition to C11H20ClN5 with a molecular weight of 257.76 atomic mass units. This compound is further classified under the Chemical Abstracts Service system with specific registry numbers that facilitate its identification in chemical databases and literature.

The systematic classification places this compound within the heterocyclic aromatic compounds category, specifically under the diazines subcategory due to the presence of two nitrogen atoms in the six-membered pyrimidine ring. The compound's classification extends to include its designation as an aminopyrimidine derivative, reflecting the presence of amino functional groups that contribute significantly to its chemical reactivity and biological activity profiles.

Structural Significance in Pyrimidine Chemistry

The structural architecture of this compound exhibits several key features that distinguish it within pyrimidine chemistry. The pyrimidine core structure consists of a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, providing the fundamental framework for substitution patterns. The specific positioning of amino groups at positions 4 and 6 creates a diaminopyrimidine scaffold that has demonstrated significant importance in pharmaceutical applications.

The dimethyl substitution at the N4 position introduces steric and electronic effects that influence the compound's reactivity and binding characteristics. This substitution pattern modifies the electron density distribution around the pyrimidine ring, affecting both the compound's chemical stability and its interaction with biological targets. The presence of these methyl groups also influences the compound's lipophilicity and membrane permeability properties, factors that are crucial for biological activity.

The piperidine ring attachment at the N6 position represents a significant structural feature that enhances the compound's three-dimensional configuration. Piperidine substitutions in pyrimidine derivatives have been shown to influence pharmacokinetics and target interactions, providing improved binding affinity and selectivity profiles. The six-membered saturated ring structure of piperidine contributes conformational flexibility while maintaining a well-defined spatial arrangement that can optimize molecular recognition processes.

The overall molecular geometry of this compound creates specific spatial relationships between functional groups that are essential for its activity profile. The combination of the planar pyrimidine ring system with the three-dimensional piperidine moiety generates a molecular architecture capable of engaging in multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Relationship to Other Diaminopyrimidine Derivatives

This compound belongs to a diverse family of diaminopyrimidine derivatives that share common structural motifs but exhibit distinct biological activities. The compound shows structural relationships to several important pharmaceutical agents, including pyrimethamine, trimetrexate, and trimethoprim, which are established dihydrofolate reductase inhibitor drugs. These relationships provide valuable insights into structure-activity relationships and potential therapeutic applications.

The compound's relationship to 2,4-diaminopyrimidine derivatives is particularly significant, as this core structure serves as a foundation for numerous biologically active compounds. Research has demonstrated that 2,4-diaminopyrimidine derivatives with various substitution patterns exhibit potent activities against multiple therapeutic targets, including cancer cell lines and infectious pathogens. The specific substitution pattern in N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine represents a unique variation that may offer distinct advantages in terms of selectivity and potency.

Comparative analysis with other piperidine-substituted pyrimidine derivatives reveals important structural relationships that influence biological activity. The compound 2,4-diamino-6-piperidinopyrimidine, which lacks the dimethyl substitution at the N4 position, serves as a critical intermediate in the synthesis of minoxidil and demonstrates different activity profiles. This comparison highlights the importance of the dimethyl substitution in modulating the compound's properties and potential applications.

The relationship to tricyclic and dicyclic diaminopyrimidine derivatives provides additional context for understanding the compound's position within the broader family of pyrimidine-based therapeutics. Studies of structurally diverse libraries containing 93 lipophilic diaminopyrimidine derivatives have revealed that specific substitution patterns can dramatically influence inhibitory activity against various enzyme targets. The unique combination of dimethyl and piperidine substitutions in this compound represents a specific approach to optimizing these structure-activity relationships.

| Compound Class | Key Structural Features | Molecular Weight Range | Typical Applications |

|---|---|---|---|

| Diaminopyrimidines | Two amino groups on pyrimidine ring | 100-400 g/mol | Antifolate drugs, antimicrobials |

| Piperidine-substituted pyrimidines | Piperidine ring attachment | 180-350 g/mol | Reverse transcriptase inhibitors |

| N-methylated derivatives | Methyl groups on amino nitrogens | 120-300 g/mol | Enhanced membrane permeability |

| Hydrochloride salts | Chloride counterion | Base weight + 36.5 | Improved stability and solubility |

Propiedades

IUPAC Name |

4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5.ClH/c1-16(2)11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,3-6H2,1-2H3,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYDOGMGYREYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671607 | |

| Record name | N~4~,N~4~-Dimethyl-N~6~-(piperidin-4-yl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-13-1 | |

| Record name | N~4~,N~4~-Dimethyl-N~6~-(piperidin-4-yl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine and dimethylamine. One common method includes the following steps:

Starting Materials: Pyrimidine-4,6-diamine, piperidine, and dimethylamine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Procedure: Pyrimidine-4,6-diamine is reacted with piperidine in the presence of a base such as sodium hydroxide. Dimethylamine is then added to the reaction mixture, and the reaction is allowed to proceed under reflux for several hours.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C11H19N5

- Molecular Weight : 221.31 g/mol

- CAS Number : 1903132-79-5

- Purity : Typically 95% .

The structure includes a pyrimidine ring substituted with a piperidine moiety, which contributes to its biological activity and interaction with various targets.

Anticancer Potential

Research indicates that N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. Preliminary studies report IC50 values around 0.12 to 0.13 μM against HepG2 cells, suggesting its potential as an anticancer agent through mechanisms involving apoptosis promotion and modulation of cellular signaling pathways .

Neurological Applications

The compound also shows promise in neurological research. Its interaction with nicotinic acetylcholine receptors may influence neurotransmitter release and cellular signaling, indicating potential therapeutic uses in treating neurological disorders .

Comparative Studies

To highlight the unique properties of this compound compared to similar compounds, the following table summarizes their respective activities:

| Compound Name | Structural Features | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-Dimethylaminopyridine | Dimethylamino on pyridine | 0.59 | Moderate inhibition of acetylcholinesterase |

| N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine | Ether linkage with piperidine | 0.57 | Antioxidant properties |

| 3-(Piperidin-2-yl)pyridine hydrochloride | Piperidine and pyridine | 0.55 | Potential bioactivity against cancer |

This comparison illustrates how the presence of both piperidine and pyrimidine rings enhances the versatility of this compound in medicinal chemistry .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Cancer Therapy : A study demonstrated its effectiveness in inhibiting cell proliferation in HepG2 liver cancer cells, where it induced apoptosis through caspase activation.

- Neurological Disorders : Research indicates that this compound modulates neurotransmitter release in neuronal cultures, suggesting its potential role in treating conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituents at the N4, N6, or pyrimidine core, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, which relies on nitro and phenyl groups for crystallinity .

- Purity and Availability: The target compound (Ref: 10-F089646) is commercially available, whereas analogs like tert-Butyl 3-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate are discontinued, limiting accessibility .

Actividad Biológica

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C10H17N5·HCl. Its structure features a pyrimidine core substituted with a piperidine moiety and two methyl groups on the nitrogen atoms at positions 4 and 6.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Alkylation of pyrimidine derivatives.

- Formation of piperidine-substituted intermediates.

- Final purification via crystallization or chromatography.

Antimicrobial Activity

Research indicates that related pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and biofilm formation .

Anticancer Potential

Recent studies highlight the anticancer properties of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine derivatives. For example, related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism often involves the inhibition of key signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

Pyrimidine derivatives have been explored for their ability to inhibit specific enzymes involved in nucleotide synthesis pathways. Inhibiting these enzymes can disrupt the proliferation of cancer cells and viral replication, making them potential candidates for antiviral drug development .

Case Studies

- Anticancer Activity : A study demonstrated that a closely related compound inhibited the proliferation of A431 cells with an IC50 value significantly lower than traditional chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of a series of pyrimidine derivatives against Candida albicans and various Gram-positive bacteria, revealing effective inhibition at low concentrations .

Data Summary

| Activity | Tested Compound | Target | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Anticancer | N6-(piperidin-4-yl) derivative | A431 carcinoma cell line | 5 µM |

| Antimicrobial | Pyrimidine derivative analogs | Staphylococcus aureus | 10 µg/mL |

| Enzyme inhibition | Related pyrimidine compounds | Nucleotide biosynthesis enzymes | IC50 values < 10 µM |

Q & A

Basic: What are the recommended synthetic routes for N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For pyrimidine derivatives, a common approach is to functionalize the pyrimidine core at the 4- and 6-positions using amine-containing reagents. For example:

Core Functionalization: Start with a 4,6-dichloropyrimidine intermediate. React with dimethylamine to introduce N4,N4-dimethyl groups .

Piperidine Coupling: Use a piperidin-4-amine derivative under basic conditions (e.g., NaH or K2CO3 in DMF) to substitute the 6-position chlorine.

Hydrochloride Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key parameters include temperature control (0–25°C for amine couplings) and stoichiometric excess of amines to minimize byproducts. Purification via recrystallization or column chromatography is critical .

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm substitution patterns (e.g., dimethyl groups at N4 and piperidine at N6). DMSO-d6 is often used as a solvent for solubility and to observe NH protons .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and confirms stereochemistry. For example, pyrimidine derivatives often crystallize in monoclinic systems (e.g., P21/c space group) with Z = 4 .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C11H20ClN5: calc. 266.1434, observed 266.1438) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. To address this:

Reproducibility Checks: Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and buffer systems (pH 7.4, 37°C).

Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., dechlorinated or oxidized species) that may interfere with activity .

Dose-Response Curves: Perform IC50 determinations across a wider concentration range (e.g., 1 nM–100 µM) to account for non-linear effects .

Advanced: What computational strategies predict binding affinity with target enzymes like kinases?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR). Focus on hydrogen bonds between the piperidine nitrogen and conserved residues (e.g., Asp831 in EGFR) .

- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to correlate with experimental IC50 values .

Basic: How should solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility: Prepare stock solutions in DMSO (≤10% final concentration) and dilute in assay buffers (e.g., PBS with 0.1% BSA). For low solubility, use cyclodextrin-based formulations .

- Stability: Conduct stability studies (24–72 hrs) at 4°C and 37°C. Monitor via HPLC for degradation (e.g., hydrolysis at pH <5). Store lyophilized powder at –20°C under inert gas .

Advanced: How to design SAR studies to enhance pharmacological profiles?

Methodological Answer:

Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine 2-position to improve metabolic stability .

Piperidine Substitutions: Replace piperidine with morpholine or thiomorpholine to modulate logD and blood-brain barrier penetration .

Bioisosteres: Substitute the dimethylamine group with azetidine or pyrrolidine to balance potency and toxicity .

Validate via in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation: Conduct reactions in fume hoods to prevent inhalation of fine powders .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced: What strategies mitigate common synthetic byproducts?

Methodological Answer:

- Byproduct Identification: Common impurities include mono-substituted pyrimidines (e.g., N4-methyl-N6-chloro derivatives). Detect via TLC (Rf 0.3–0.5 in CHCl3/MeOH 10:1) .

- Mitigation: Use excess amine (2–3 eq.) and monitor reaction progress with LC-MS. Optimize reaction time (12–24 hrs) to minimize over-substitution .

Basic: What analytical methods quantify purity and identity?

Methodological Answer:

- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Retention time ~8.2 min .

- Elemental Analysis: Confirm C, H, N, Cl content (e.g., C11H20ClN5: calc. C 49.71%, H 7.59%, N 26.34%, Cl 13.36%) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA): Treat cells with compound (1–10 µM), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .

Kinase Profiling: Use selectivity panels (e.g., Eurofins KinaseScan) to assess off-target effects at 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.